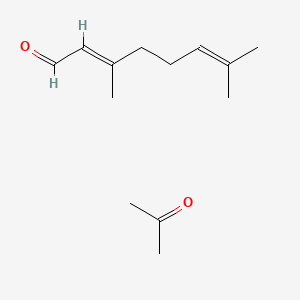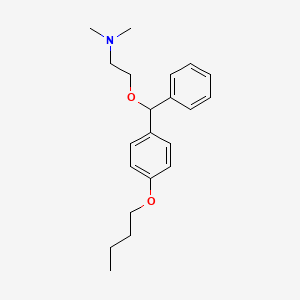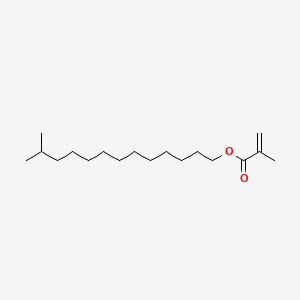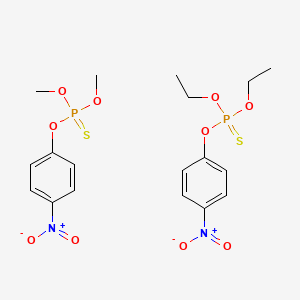
Diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;dimethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane and dimethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane are organophosphorus compounds characterized by the presence of a sulfanylidene-lambda5-phosphane core substituted with nitrophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane and dimethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane typically involves the reaction of phosphorus pentasulfide with 4-nitrophenol in the presence of an alcohol (ethanol or methanol) under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes substitution to yield the desired products .
Industrial Production Methods
Industrial production of these compounds can be achieved through a continuous flow process, where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts, such as Lewis acids, can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane and dimethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The ethoxy or methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted phosphane derivatives depending on the nucleophile used.
Scientific Research Applications
Diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane and dimethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane have several scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex organophosphorus compounds.
Biology: Potential use as enzyme inhibitors or probes for studying biological pathways.
Medicine: Investigated for their potential as anticancer agents due to their ability to interact with cellular thiols.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism by which these compounds exert their effects involves the interaction with thiol groups in proteins and enzymes. The nitrophenoxy groups facilitate the binding to thiol-containing biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. This interaction can trigger various cellular pathways, including apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenoxy derivatives: Compounds such as 4-nitrophenoxybenzene and 4-nitrophenoxyphenyl thiourea share structural similarities.
Phosphane derivatives: Compounds like triphenylphosphane and diphenylphosphane oxide are similar in terms of their phosphorus core.
Uniqueness
Diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane and dimethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane are unique due to the presence of both nitrophenoxy and sulfanylidene-lambda5-phosphane moieties, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
8003-98-3 |
|---|---|
Molecular Formula |
C18H24N2O10P2S2 |
Molecular Weight |
554.5 g/mol |
IUPAC Name |
diethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane;dimethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H14NO5PS.C8H10NO5PS/c1-3-14-17(18,15-4-2)16-10-7-5-9(6-8-10)11(12)13;1-12-15(16,13-2)14-8-5-3-7(4-6-8)9(10)11/h5-8H,3-4H2,1-2H3;3-6H,1-2H3 |
InChI Key |
IMUWOGWSYBMRIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-].COP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)

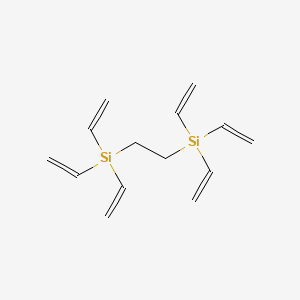
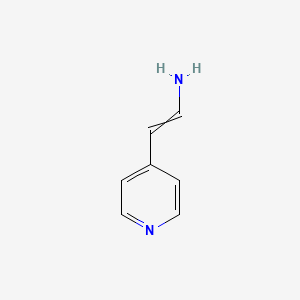
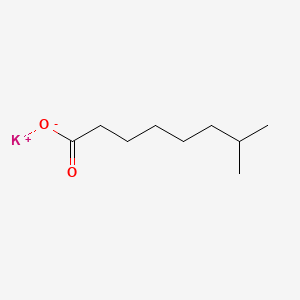
![7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)

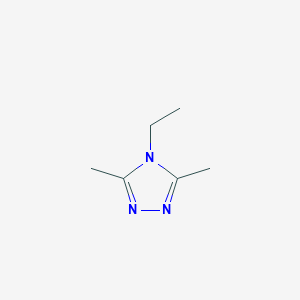
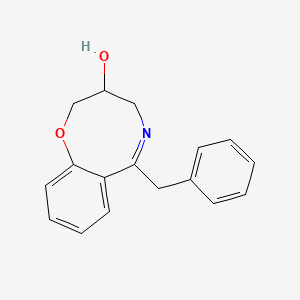

![1-[4-[(4-nitrophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781889.png)
